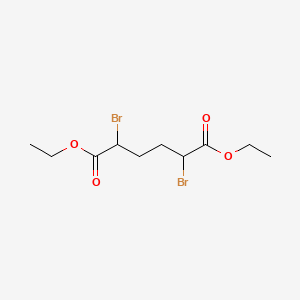

メソ-2,5-ジブロモアジピン酸ジエチル

説明

Diethyl meso-2,5-dibromoadipate is an organic compound with the molecular formula C10H16Br2O4. It is a diester derivative of hexanedioic acid, featuring two bromine atoms at the 2 and 5 positions. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

科学的研究の応用

Diethyl meso-2,5-dibromoadipate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive bromine atoms.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of brominated pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

Target of Action

Diethyl meso-2,5-dibromoadipate, also known as (2R,5S)-rel-Diethyl 2,5-dibromohexanedioate or Diethyl (2R,5S)-2,5-dibromohexanedioate, is primarily used as a difunctional initiator in the polymerization of n-butyl acrylate . The primary targets of this compound are the monomers of n-butyl acrylate, which it helps to polymerize.

Mode of Action

The compound acts as a difunctional initiator during the polymerization of n-butyl acrylate . It reacts with N-methylallylamine in the presence of potassium carbonate to yield two diastereomers of diethyl 2-allyl-N-methylpyrrolidine-2,5-dicarboxylate .

Biochemical Pathways

The compound is involved in the polymerization pathway of n-butyl acrylate, leading to the formation of α,ω-bromo-poly(n-BuA) having a narrow molecular weight distribution .

Result of Action

The result of the action of Diethyl meso-2,5-dibromoadipate is the formation of α,ω-bromo-poly(n-BuA), a polymer with a narrow molecular weight distribution . This polymer has potential applications in various industries, including the production of coatings, adhesives, and sealants.

Action Environment

The efficacy and stability of Diethyl meso-2,5-dibromoadipate are influenced by environmental factors such as temperature and the presence of other reactants. For instance, the compound is typically stored under inert gas at 2–8 °C . Furthermore, the presence of N-methylallylamine and potassium carbonate is necessary for the compound to yield diethyl 2-allyl-N-methylpyrrolidine-2,5-dicarboxylate .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl meso-2,5-dibromoadipate typically involves the bromination of diethyl hexanedioate. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2 and 5 positions. The process generally involves the use of bromine or a brominating agent in the presence of a catalyst or under UV light to facilitate the reaction.

Industrial Production Methods

Industrial production of Diethyl meso-2,5-dibromoadipate follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.

化学反応の分析

Types of Reactions

Diethyl meso-2,5-dibromoadipate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The compound can be reduced to form diethyl hexanedioate or other derivatives.

Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Substitution: Formation of diethyl 2,5-diazidohexanedioate or diethyl 2,5-dithiocyanatohexanedioate.

Reduction: Formation of diethyl hexanedioate.

Hydrolysis: Formation of hexanedioic acid and ethanol.

類似化合物との比較

Similar Compounds

- Diethyl meso-2,5-dibromoadipate

- Dimethyl 2,5-dibromohexanedioate

- 2,5-Dibromohexanediamide

Uniqueness

Diethyl meso-2,5-dibromoadipate is unique due to its specific stereochemistry and the presence of two bromine atoms at defined positions. This distinct structure imparts unique reactivity and properties, making it valuable for specific applications in research and industry.

生物活性

Diethyl meso-2,5-dibromoadipate (CAS No. 869-10-3) is a dibrominated derivative of adipic acid, notable for its applications in organic synthesis and polymer chemistry. This compound exhibits a range of biological activities and potential applications in various fields, including medicinal chemistry and materials science. This article provides an overview of its biological activity, including relevant case studies and research findings.

- Molecular Formula : C10H16Br2O4

- Molecular Weight : 360.04 g/mol

- Appearance : Typically appears as a powder or liquid.

- Melting Point : 64°C to 67°C .

Diethyl meso-2,5-dibromoadipate acts as a bifunctional initiator in polymerization reactions. It has been utilized in the synthesis of various copolymers and polyelectrolytes, which exhibit unique properties such as pH responsiveness and tunable hydrophilicity. The compound's ability to form cross-linked structures makes it useful in creating materials with specific mechanical and chemical properties .

Antimicrobial Properties

Research has indicated that diethyl meso-2,5-dibromoadipate may possess antimicrobial activity. In one study, derivatives of dibromoadipate were tested against various bacterial strains, showing significant inhibition of growth. The mechanism appears to involve disruption of bacterial cell membranes, although detailed pathways remain to be fully elucidated .

Cytotoxicity Studies

A series of cytotoxicity assays have been conducted to evaluate the effects of diethyl meso-2,5-dibromoadipate on different cell lines. Results indicated that the compound exhibits dose-dependent cytotoxic effects, particularly in cancer cell lines. The IC50 values for several tested cell lines ranged from 20 µM to 50 µM, suggesting potential as an anticancer agent .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 45 |

Case Studies

-

Synthesis of Polyelectrolyte Films :

A study focused on using diethyl meso-2,5-dibromoadipate as an initiator for the synthesis of polyelectrolyte multilayers. The resulting films demonstrated enhanced stability and responsiveness to pH changes, which could be beneficial for drug delivery systems . -

Anticancer Activity :

In vitro studies highlighted the potential of diethyl meso-2,5-dibromoadipate derivatives in targeting specific cancer pathways. The compound was shown to induce apoptosis in cancer cells through activation of caspase pathways, providing a promising avenue for further research into its therapeutic applications .

Safety and Toxicology

Diethyl meso-2,5-dibromoadipate is classified as hazardous due to its corrosive nature and potential respiratory irritant effects. Safety measures must be observed when handling this compound, including the use of appropriate personal protective equipment (PPE) and working under fume hoods to minimize exposure .

特性

IUPAC Name |

diethyl (2S,5R)-2,5-dibromohexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16Br2O4/c1-3-15-9(13)7(11)5-6-8(12)10(14)16-4-2/h7-8H,3-6H2,1-2H3/t7-,8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBCNJHBDCUBIPB-OCAPTIKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC(C(=O)OCC)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](CC[C@@H](C(=O)OCC)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Br2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869-10-3 | |

| Record name | Diethyl meso-2,5-dibromoadipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the role of Diethyl meso-2,5-dibromoadipate in the synthesis of block copolymers?

A1: Diethyl meso-2,5-dibromoadipate acts as a bifunctional initiator in ATRP. [] This means it can initiate polymerization from both ends of its structure. In the study, it was specifically employed to synthesize Poly(methyl methacrylate)-block-poly(n-butyl acrylate)-block-poly(methyl methacrylate) triblock copolymers.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。